Thiophene, 3,3'-(1,4-butanediyl)bis[tetrahydro-
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Overview
Description
Thiophene, 3,3’-(1,4-butanediyl)bis[tetrahydro-] is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . The Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives. The Paal-Knorr synthesis is a condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K . This method provides a variety of substituted thiophenes in good yields and is considered environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions: Thiophene, 3,3’-(1,4-butanediyl)bis[tetrahydro-] undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include elemental sulfur, phosphorus pentasulfide, and various catalysts such as PdI2 and KI . The reactions are typically carried out under mild conditions, often in the presence of a base or a photosensitizer .
Major Products Formed: The major products formed from these reactions include substituted thiophenes, which have applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Scientific Research Applications
Thiophene, 3,3’-(1,4-butanediyl)bis[tetrahydro-] has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives have been studied for their anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . In industry, they are used as corrosion inhibitors and in the fabrication of electronic devices such as OFETs and OLEDs .
Mechanism of Action
The mechanism of action of thiophene, 3,3’-(1,4-butanediyl)bis[tetrahydro-] involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to interact with voltage-gated sodium channels, making them effective as anesthetics and anti-inflammatory agents . The sulfur atom in the thiophene ring plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Thiophene, 3,3’-(1,4-butanediyl)bis[tetrahydro-] can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique structure of thiophene, 3,3’-(1,4-butanediyl)bis[tetrahydro-] allows it to have distinct properties and applications compared to these similar compounds .
List of Similar Compounds:- Suprofen
- Articaine
- Tipepidine
- Tiquizium Bromides
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
Properties
CAS No. |
681429-10-7 |
---|---|
Molecular Formula |
C12H22S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
3-[4-(thiolan-3-yl)butyl]thiolane |
InChI |
InChI=1S/C12H22S2/c1(3-11-5-7-13-9-11)2-4-12-6-8-14-10-12/h11-12H,1-10H2 |
InChI Key |
BCLQSHIKWWUNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1CCCCC2CCSC2 |
Origin of Product |
United States |
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